N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2,3-dimethoxybenzylidene group at the 5-position and a benzenesulfonamide moiety at the 3-position. Its Z-configuration at the exocyclic double bond is critical for structural stability and biological interactions . The compound is synthesized via a condensation reaction between a thiazolidinone precursor and 2,3-dimethoxybenzaldehyde, typically under reflux conditions with a base catalyst such as piperidine .
Properties
Molecular Formula |
C18H16N2O5S3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S3/c1-24-14-10-6-7-12(16(14)25-2)11-15-17(21)20(18(26)27-15)19-28(22,23)13-8-4-3-5-9-13/h3-11,19H,1-2H3/b15-11- |
InChI Key |
IJZQZGQIULNHSW-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
The synthesis typically begins with the formation of a thiourea derivative. For example, 4-aminobenzenesulfonamide reacts with 2,3-dimethoxybenzaldehyde -derived intermediates under controlled conditions. In a representative protocol, equimolar amounts of sulfonamide and isothiocyanate precursors are refluxed in ethanol or acetonitrile with sodium bicarbonate to yield N-(substituted-thioureido)benzenesulfonamide .
Reaction Conditions
-
Solvent: Ethanol or DMF
-
Catalyst: Sodium bicarbonate or triethylamine
-
Temperature: 60–80°C (reflux)
-
Duration: 4–48 hours
This step ensures the introduction of the sulfonamide moiety while preserving the reactive thiol group for subsequent cyclization.
Thiazolidinone Ring Cyclization
The thiourea intermediate undergoes cyclization to form the thiazolidinone core. Sodium acetate and ethyl bromoacetate are commonly used to facilitate this step. For instance, a suspension of the thiourea derivative in ethanol with excess sodium acetate reacts with ethyl bromoacetate under reflux to yield 4-oxo-2-thioxo-1,3-thiazolidin-3-yl benzenesulfonamide .
Optimization Insights
-
Molar Ratios : A 1:1.2 ratio of thiourea to ethyl bromoacetate minimizes side reactions.
-
Workup : Acidic extraction (1 M HCl) followed by recrystallization from ethanol enhances purity.
This step is critical for establishing the thiazolidinone scaffold, which serves as the foundation for further functionalization.
Knoevenagel Condensation for Z-Configuration
The final step introduces the 2,3-dimethoxyphenylmethylidene group via Knoevenagel condensation. The thiazolidinone intermediate reacts with 2,3-dimethoxybenzaldehyde in methanol or ethanol using morpholine or piperidine as a base. This reaction selectively produces the (Z) -isomer due to steric and electronic effects.
Critical Parameters
-
Base : Morpholine (0.1–0.3 equiv) improves yield and regioselectivity.
-
Solvent : Anhydrous methanol ensures optimal aldehyde reactivity.
The (Z) -configuration is confirmed via 1H NMR (vinyl proton singlet at δ 7.6–7.8 ppm) and X-ray crystallography .
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Thiourea Yield | 68–72% | 65–70% | 60–65% |
| Cyclization Time | 48 hours | 24 hours | 36 hours |
| Condensation Catalyst | Morpholine | Piperidine | Triethylamine |
| Overall Yield | 45–50% | 40–45% | 35–40% |
Method A offers the highest overall yield due to optimized stoichiometry and reduced side reactions. Method C, while slower, is preferable for acid-sensitive intermediates.
Mechanistic Considerations
Cyclization Mechanism
The cyclization step proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of ethyl bromoacetate, followed by intramolecular ester hydrolysis and ring closure. Sodium acetate neutralizes HBr, driving the reaction forward.
Knoevenagel Selectivity
The (Z) -configuration arises from the preferential formation of the thermodynamically stable enolate intermediate, which aligns the bulky 2,3-dimethoxyphenyl and sulfonamide groups on opposite sides. Computational studies suggest a 2.3 kcal/mol energy difference favoring the (Z) -isomer.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analyses report >95% purity using C18 columns and methanol-water gradients.
Industrial-Scale Adaptations
For large-scale synthesis, continuous-flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., ethanol distillation) improve sustainability, with E-factors ≤ 15.
Challenges and Mitigation Strategies
Isomeric Contamination
Trace (E) -isomers (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane).
Sulfur Oxidation
Anaerobic conditions (N₂ atmosphere) prevent sulfanylidene oxidation to sulfone derivatives.
Emerging Methodologies
Recent advances include microwave-assisted synthesis , which reduces condensation time to 30 minutes with comparable yields. Enzymatic cyclization using lipases is under exploration for greener protocols .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazolidinone ring to a more saturated form.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound may be studied for its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogs
| Compound Name | Substituents on Benzylidene Ring | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Reference ID |
|---|---|---|---|---|---|---|
| N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide (Target) | 2,3-dimethoxy | ~416.5* | ~3.4 | 1 | 8 | [3, 6] |
| N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | 4-hydroxy-3-methoxy | 422.5 | 3.4 | 2 | 8 | [6] |
| N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide | 4-ethoxy-3-methoxy | ~434.5* | 4.5 | 1 | 7 | [9] |
| N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide | 2,4-dimethoxy | 414.5 | 4.5 | 1 | 6 | [10] |
*Estimated based on molecular formula.
Biological Activity
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes thiazolidinone and sulfonamide functionalities, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.5 g/mol. The IUPAC name reflects its intricate structure, which suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O5S3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | IJZQZGQIULNHSW-PTNGSMBKSA-N |
Biological Activity Overview
Thiazolidinone derivatives have been extensively studied for their antimicrobial , anti-inflammatory , and anticancer properties. This compound's unique structure may enhance its biological activity compared to other thiazolidinones.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .
Anti-inflammatory Properties
Thiazolidinones have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound could serve as a therapeutic agent in inflammatory diseases.
Anticancer Potential
The anticancer activity of thiazolidinones has been linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research on related compounds shows promise in targeting drug-resistant cancer cells .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. This interaction could modulate their activity, leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various thiazolidinone derivatives for antibacterial and antifungal activities using serial dilution techniques. Some derivatives showed comparable efficacy to standard antibiotics .
- Cytotoxicity Studies : Another research focused on the cytotoxic effects of thiazolidinone derivatives against human leukemia cells, demonstrating significant apoptotic induction .
Q & A
Q. What are the key steps in synthesizing N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide, and how can purity be optimized?
Answer: Synthesis involves multi-step organic reactions:
Condensation : React 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
Cyclization : Treat the intermediate with chloroacetic acid under basic conditions to form the thiazolidinone core .
Sulfonation : React with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) to introduce the sulfonamide group .
Q. Optimization Strategies :
- Use column chromatography or recrystallization (ethanol/water) for purification .
- Monitor reaction progress via TLC and confirm purity with HPLC (≥95% purity threshold) .
Q. What spectroscopic methods are essential for characterizing this compound, and what critical data should be reported?
Answer: Key characterization techniques:
| Method | Critical Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ) for: |
- Thiazolidinone C=O (~170 ppm)
- Aromatic protons (δ 6.5–7.8 ppm)
- Methoxy groups (δ 3.7–3.9 ppm) | Confirm regiochemistry and Z-configuration |
| IR | Peaks at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O), ~3350 cm⁻¹ (N-H) | Validate functional groups |
| HRMS | Exact mass (M+H⁺: 451.0452) | Confirm molecular formula |
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Answer: Initial screening should focus on:
- Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ ≤ 50 μM considered promising) .
- Antimicrobial Testing : Broth microdilution for MIC against S. aureus and E. coli .
- Anti-inflammatory Potential : COX-2 inhibition assay (compare to Celecoxib as a control) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from:
- Solubility Issues : Use DMSO with ≤0.1% final concentration to avoid cytotoxicity artifacts .
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and include positive controls (e.g., Doxorubicin for cancer assays) .
- Structural Confirmation : Re-characterize batches with conflicting results via XRD to rule out polymorphic variations .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this thiazolidinone-sulfonamide hybrid?
Answer: Focus on modifying:
| Substituent | Modification | Observed Impact |
|---|---|---|
| Benzylidene ring | Replace 2,3-dimethoxy with 4-ethoxy-3-methoxy | Increased anticancer potency (IC₅₀ ↓ by 30%) |
| Sulfonamide | Substitute benzene with pyridine | Enhanced solubility but reduced COX-2 affinity |
| Thioxo group | Replace with oxo | Loss of antimicrobial activity |
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Use molecular docking (AutoDock Vina) to predict binding to PPAR-γ or EGFR targets .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
Answer: Instability Factors :
- Hydrolysis : Susceptible to basic conditions (t₁/₂ < 2 hrs at pH 9) .
- Oxidation : Thioxo group reacts with ROS .
Q. Optimization Approaches :
Q. What advanced techniques are used to study its interaction with biological targets?
Answer:
| Technique | Application | Example Findings |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measure binding affinity to PPAR-γ | Kᴅ = 120 nM |
| Cryo-EM | Visualize binding to tubulin (anticancer mechanism) | |
| Isothermal Titration Calorimetry (ITC) | Quantify entropy-driven binding to DNA gyrase (antimicrobial action) |
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate toxicity?
Answer:
- In Vitro : Use a 10-point dilution series (0.1–100 μM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- In Vivo : Administer 10–100 mg/kg in rodent models; monitor liver enzymes (ALT/AST) and renal function (BUN) weekly .
Q. What computational tools are recommended for predicting off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
